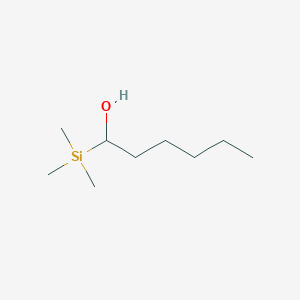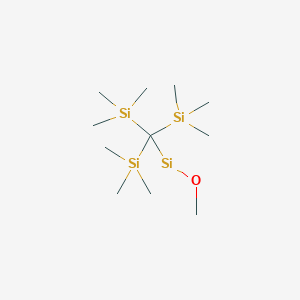
Fluoranthene-2,4,8-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoranthene-2,4,8-triol is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). Fluoranthene itself is a non-alternant, tetracyclic hydrocarbon featuring a combination of naphthalene and benzene rings this compound is characterized by the presence of three hydroxyl groups at the 2, 4, and 8 positions on the fluoranthene skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluoranthene-2,4,8-triol typically involves the functionalization of fluoranthene. One common method is the hydroxylation of fluoranthene using suitable oxidizing agents under controlled conditions. The reaction may involve the use of reagents such as potassium permanganate or osmium tetroxide in the presence of a co-oxidant .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to achieve high yields and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Fluoranthene-2,4,8-triol undergoes various chemical reactions, including:
Oxidation: Further oxidation of the hydroxyl groups can lead to the formation of quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding fluoranthene.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides.
Major Products Formed
Oxidation: Quinones.
Reduction: Fluoranthene.
Substitution: Halogenated or alkylated fluoranthene derivatives.
Applications De Recherche Scientifique
Fluoranthene-2,4,8-triol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of fluoranthene-2,4,8-triol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups on the compound can form hydrogen bonds with biomolecules, affecting their structure and function. Additionally, the aromatic nature of this compound allows it to intercalate into DNA, potentially disrupting replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoranthene: The parent compound, lacking hydroxyl groups.
Pyrene: A structural isomer of fluoranthene with similar aromatic properties.
Benzo[a]pyrene: Another PAH with known biological activity.
Uniqueness
Fluoranthene-2,4,8-triol is unique due to the presence of three hydroxyl groups, which confer distinct chemical reactivity and potential biological activity compared to its parent compound and other similar PAHs .
Propriétés
Numéro CAS |
73921-79-6 |
|---|---|
Formule moléculaire |
C16H10O3 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
fluoranthene-2,4,8-triol |
InChI |
InChI=1S/C16H10O3/c17-8-1-2-10-12(5-8)11-3-4-15(19)14-7-9(18)6-13(10)16(11)14/h1-7,17-19H |
Clé InChI |
ZSJCDCSEBHDNCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)C3=C4C2=CC(=CC4=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate](/img/structure/B14463434.png)



![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)



